Tiospirone

5-HT2A receptor antipsychotic azapirone

Researchers studying serotonergic or sigma-receptor pathways often struggle to find a single probe with simultaneous, potent activity at 5-HT2A, D2, 5-HT1A, 5-HT7, and sigma receptors. Tiospirone (BMY-13,859) solves this problem as a validated multi-target tool compound. - 5-HT2A Ki = 0.06 nM - enables selective serotonergic dissection without EPS confounds. - Sigma-1-mediated effects validated in vivo: reduces cocaine CPP and ethanol intake in rodent models. - Near-equivalent D2/5-HT1A affinity (pKi 8.68/8.30) provides a balanced functional profile distinct from D2-biased agents like ziprasidone. Supplied with rigorous analytical documentation. Bulk quantities and custom synthesis inquiries are welcome.

Molecular Formula C24H32N4O2S
Molecular Weight 440.6 g/mol
CAS No. 87691-91-6
Cat. No. B1683174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiospirone
CAS87691-91-6
Synonyms8-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-8-azaspiro(4.5)decane-7,9-dione hydrochloride
BM-13859-1
BMY 13859-1
MJ 13859
MJ-13859-1
tiaspirone
tiospirone
Molecular FormulaC24H32N4O2S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54
InChIInChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2
InChIKeyZFZPJDFBJFHYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tiospirone: Atypical Antipsychotic Overview


Tiospirone (BMY-13,859), an atypical antipsychotic belonging to the azapirone class, is a small molecule characterized by its broad multi-receptor binding profile [1]. Initially developed by Bristol-Myers Squibb and investigated in late-1980s clinical trials for schizophrenia, its development was later discontinued [1]. The compound is noted for its antagonism at 5-HT2 receptors and affinity for D2, 5-HT1A, 5-HT7, and sigma receptors, a pharmacological signature that drove its exploration as a tool in neuropsychiatric research [2].

Differentiation from Other Azapirones and Antipsychotics


Tiospirone occupies a distinct pharmacological space that is not replicated by other members of the azapirone class or by later-generation atypical antipsychotics. While sharing structural similarities with compounds like buspirone and tandospirone, tiospirone's unique ratio of D2 dopamine antagonism to 5-HT1A partial agonism, coupled with its specific 5-HT2A/5-HT7 inverse agonism and sigma receptor affinity, produces a unique in vivo profile [1]. Compared to its derivative perospirone, tiospirone exhibits a distinct balance of affinity and intrinsic activity [2]. Substituting tiospirone with a related compound in a research context will alter the experimental model, as no direct analog recapitulates its precise multi-target interaction fingerprint, which is critical for studies requiring its specific modulation of ethanol consumption or cocaine reinforcement [3].

Receptor-Level Evidence for Scientific Procurement


5-HT2A Antagonism vs. Buspirone

Tiospirone's primary mechanism of action is potent antagonism of the 5-HT2A receptor, with a reported Ki of 0.06 nM [1]. This contrasts with the prototypical azapirone, buspirone, which acts primarily as a 5-HT1A receptor partial agonist with a Ki of ~20 nM and lacks significant 5-HT2A affinity [2]. This fundamental difference in primary target and potency underscores a distinct mechanism of action within the same chemical class, with tiospirone positioned as an antipsychotic-like agent rather than a pure anxiolytic.

5-HT2A receptor antipsychotic azapirone

D2/5-HT1A Balance vs. Ziprasidone

Tiospirone exhibits a unique balance between dopamine D2 receptor antagonism and 5-HT1A receptor partial agonism. It displays comparable affinity for both receptors, with a pKi of 8.68 for rat D2 and 8.3 for human 5-HT1A [1]. In contrast, the marketed atypical antipsychotic ziprasidone shows a similar 5-HT1A pKi (8.30) but a significantly higher D2 pKi (9.3), indicating a different balance in its pharmacological profile [2]. This difference in the D2:5-HT1A affinity ratio contributes to distinct functional outcomes in vivo, with tiospirone demonstrating partial agonist activity at 5-HT1A receptors in [35S]GTPγS binding studies, a feature shared by ziprasidone but with a different D2 binding backdrop [3].

D2 dopamine receptor 5-HT1A receptor atypical antipsychotic

5-HT7 Antagonist Profile vs. Clozapine and Olanzapine

Tiospirone exhibits a distinct binding profile at the 5-HT7 receptor, which is implicated in cognition and circadian rhythm regulation. In a study comparing 36 antipsychotics, tiospirone demonstrated high affinity for the cloned rat 5-HT7 receptor with a Ki of less than 20 nM [1]. This is in contrast to other atypical agents like clozapine and olanzapine, which bound the 5-HT7 receptor with affinities less than 15 nM, indicating tiospirone's affinity is at the higher end of the spectrum [1]. Crucially, tiospirone's binding to 5-HT7 is functionally characterized as an antagonist/inverse agonist, a property that is not uniform across all 5-HT7 ligands and may confer unique effects on mood and cognition [2].

5-HT7 receptor atypical antipsychotic receptor binding

Sigma Receptor Affinity and Addiction Models

A key differentiating feature of tiospirone is its high affinity for sigma receptors, a target not engaged by many other atypical antipsychotics [1]. This sigma binding is implicated in its unique preclinical effects, including the attenuation of cocaine's reinforcing properties. In a rat conditioned place preference (CPP) paradigm, subcutaneous administration of 0.48 mg/kg tiospirone significantly reduced the time spent in the cocaine-paired compartment, from a 104.9% increase to only a 38.1% increase over baseline [2]. This effect is not consistently observed with other atypical agents and is believed to be linked to its sigma receptor interaction, distinguishing it from sigma-inactive antipsychotics like risperidone or olanzapine [3].

sigma receptor cocaine reinforcement atypical antipsychotic

Clinical Efficacy vs. Haloperidol and EPS Profile

In a controlled clinical trial, tiospirone demonstrated antipsychotic efficacy equivalent to standard neuroleptics (e.g., haloperidol) in treating actively psychotic schizophrenic patients, as measured by the Brief Psychiatric Rating Scale (BPRS) and Clinical Global Impression (CGI) ratings [1]. Significant overall improvement was observed by week 4 of treatment [1]. Critically, this efficacy was achieved without causing the extrapyramidal side effects (EPS) that are characteristic of first-generation antipsychotics like haloperidol [2]. This combination of haloperidol-level efficacy with a favorable EPS profile, a hallmark of atypical antipsychotics, is a core differentiator.

schizophrenia clinical trial extrapyramidal symptoms

Ethanol Consumption Modulation vs. Perospirone

While its derivative perospirone was later developed and commercialized due to improved potency and selectivity, tiospirone remains a superior research tool for specific in vivo behavioral paradigms [1]. Specifically, tiospirone has been shown to significantly decrease ethanol consumption while concurrently increasing food intake in rats, a dual effect observed at doses of 0.48 mg/kg [2]. This particular behavioral signature, which may relate to its sigma-1 receptor affinity, has not been replicated with perospirone in published models [3]. Therefore, for research on alcohol use disorders, tiospirone offers a distinct, validated pharmacological intervention.

perospirone azapirone ethanol consumption

Research Application Scenarios


5-HT2A in Psychosis Models

Tiospirone's exceptional potency at the 5-HT2A receptor (Ki = 0.06 nM) makes it a critical tool for dissecting serotonergic contributions to antipsychotic efficacy [7]. Unlike buspirone or tandospirone, which lack significant 5-HT2A antagonism, tiospirone allows researchers to selectively probe this pathway in vivo, as validated by its clinical efficacy in schizophrenia without EPS liability [8].

Sigma-1 Modulation of Reward and Alcohol Intake

The unique sigma receptor affinity of tiospirone directly translates to its validated in vivo effects on reducing cocaine CPP and ethanol intake in rats [7]. For studies on substance use disorders, tiospirone provides a proven pharmacological probe for sigma-1 mediated pathways, a feature not shared by sigma-inactive antipsychotics like risperidone or olanzapine [8].

Balanced D2/5-HT1A Pharmacodynamics

The near-equivalent affinity of tiospirone for D2 and 5-HT1A receptors (pKi 8.68 and 8.3, respectively) distinguishes it from more D2-biased agents like ziprasidone [7]. Researchers investigating the functional interplay between these two critical monoaminergic systems will find tiospirone an indispensable reference compound for its ability to exert a balanced influence, as evidenced by its partial agonist activity at 5-HT1A in functional assays [8].

5-HT7 Receptor Pharmacology Reference

With a documented high affinity for the 5-HT7 receptor (Ki < 20 nM), tiospirone serves as a key pharmacological tool for exploring the role of this receptor in cognition, mood, and circadian rhythms [7]. Its distinct binding profile compared to other 5-HT7 ligands like clozapine and risperidone, combined with its known antagonist/inverse agonist function, makes it essential for control experiments and mechanistic studies of the 5-HT7 system [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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